2,5-dichloro-N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
2,5-DICHLORO-N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through further chemical transformations.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in compounds with altered oxidation states .
Scientific Research Applications
2,5-DICHLORO-N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,5-DICHLORO-N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is unique due to its specific structural features, such as the presence of the benzotriazole moiety and multiple chlorine atoms.
Properties
Molecular Formula |
C19H11Cl3N4O |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(3-chlorophenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C19H11Cl3N4O/c20-11-2-1-3-14(8-11)26-24-17-7-5-13(10-18(17)25-26)23-19(27)15-9-12(21)4-6-16(15)22/h1-10H,(H,23,27) |
InChI Key |
ZOHBHAWXAUMZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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